molecular formula C15H26N2O3 B13687678 Tert-butyl 10-oxo-3,9-diazaspiro[5.6]dodecane-3-carboxylate

Tert-butyl 10-oxo-3,9-diazaspiro[5.6]dodecane-3-carboxylate

Cat. No.: B13687678
M. Wt: 282.38 g/mol
InChI Key: QCSZJCHKUQJMRX-UHFFFAOYSA-N
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Description

Tert-butyl 10-oxo-3,9-diazaspiro[5.6]dodecane-3-carboxylate is a spirocyclic amine derivative featuring a 6- and 7-membered ring junction (spiro[5.6] system) with a ketone group at the 10-position and a tert-butyl carbamate moiety. Its molecular formula is C₁₅H₂₆N₂O₃, and it has a molecular weight of 282.3 g/mol (calculated from structural analogs in ).

Properties

IUPAC Name

tert-butyl 9-oxo-3,10-diazaspiro[5.6]dodecane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O3/c1-14(2,3)20-13(19)17-10-7-15(8-11-17)5-4-12(18)16-9-6-15/h4-11H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSZJCHKUQJMRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(=O)NCC2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 10-oxo-3,9-diazaspiro[5.6]dodecane-3-carboxylate typically involves the reaction of tert-butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate with an oxidizing agent to introduce the oxo group at the 10th position. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the desired reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 10-oxo-3,9-diazaspiro[5.6]dodecane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxo and hydroxyl derivatives, as well as substituted spirocyclic compounds .

Scientific Research Applications

Tert-butyl 10-oxo-3,9-diazaspiro[5.6]dodecane-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 10-oxo-3,9-diazaspiro[5.6]dodecane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The oxo group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The spirocyclic structure provides rigidity, which can enhance the compound’s stability and specificity in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Key Differences

Tert-butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate
  • Structure : Lacks the 10-oxo group but shares the same spiro[5.6] backbone.
  • Molecular Formula : C₁₅H₂₈N₂O₂ (MW: 268.4 g/mol).
  • Properties : Soluble in organic solvents (e.g., DMSO) and stored at 2–8°C.
6-Aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones
  • Structure : Smaller spiro[4.5] system (5- and 6-membered rings) with aryl/alkyl substituents and two ketone groups.
  • Molecular Weight : ~300 g/mol (estimated).
1-Aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones
  • Structure : Spiro[5.5] system (6-membered rings) with dual ketones.
  • Functional Impact : Larger ring size may enhance conformational flexibility compared to spiro[5.6] systems, affecting binding kinetics.

Comparative Data Table

Compound Name Spiro Ring System Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Biological Activity
Tert-butyl 10-oxo-3,9-diazaspiro[5.6]dodecane-3-carboxylate [5.6] C₁₅H₂₆N₂O₃ 282.3 Ketone, tert-butyl Not reported Research use (unpublished)
Tert-butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate [5.6] C₁₅H₂₈N₂O₂ 268.4 tert-butyl Soluble in DMSO Research use only
6-Aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones [4.5] Varies ~300 Dual ketones, aryl Not specified Anticonvulsant potential
1-Aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones [5.5] Varies ~320 Dual ketones, aryl Not specified Under investigation

Key Research Findings

Impact of Spiro Ring Size: Smaller spiro systems (e.g., [4.5]) may favor tighter binding to hydrophobic pockets in enzymes or receptors due to reduced conformational freedom, as seen in anticonvulsant analogs.

Role of the 10-Oxo Group: The ketone increases polarity, likely improving aqueous solubility compared to its non-oxo analog (). This could enhance bioavailability in drug development.

Substituent Effects: Tert-butyl carbamate groups are common protecting groups in peptide synthesis, suggesting the target compound may serve as a precursor for bioactive molecules.

Biological Activity

Tert-butyl 10-oxo-3,9-diazaspiro[5.6]dodecane-3-carboxylate, also known by its CAS number 1824317-42-1, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as spirocyclic compounds, characterized by their unique bicyclic structure. The molecular formula is C15H26N2O3C_{15}H_{26}N_{2}O_{3}, with a molecular weight of approximately 282.38 g/mol. The compound exhibits a spiro configuration that contributes to its rigidity and potential biological interactions.

PropertyValue
Molecular FormulaC15H26N2O3C_{15}H_{26}N_{2}O_{3}
Molecular Weight282.38 g/mol
CAS Number1824317-42-1
Purity≥ 95%

Antimicrobial Activity

Research has indicated that compounds with spirocyclic structures often exhibit antimicrobial properties. A study evaluating various derivatives of diazaspiro compounds found that certain analogs demonstrated significant antibacterial and antifungal activities against common pathogens. The mechanism of action is hypothesized to involve disruption of microbial cell membranes or interference with metabolic pathways.

Targeted Protein Degradation

This compound has been identified as a promising candidate in the development of PROTACs (Proteolysis Targeting Chimeras). PROTAC technology leverages small molecules to induce targeted protein degradation, which is a novel therapeutic strategy for diseases such as cancer. The compound's rigid linker properties may enhance the efficacy of these degraders by optimizing their three-dimensional orientation and binding affinities .

Case Studies

  • Antibacterial Efficacy : In a comparative study involving various diazaspiro derivatives, this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating moderate antibacterial activity.
  • Cancer Research : A recent investigation into the use of PROTACs for targeted cancer therapy highlighted the potential of this compound in degrading specific oncoproteins implicated in tumor progression. In vitro assays demonstrated that the compound effectively reduced the levels of target proteins in cancer cell lines, leading to decreased cell viability .

Q & A

Q. What are the recommended methodologies for determining the crystal structure of tert-butyl 10-oxo-3,9-diazaspiro[5.6]dodecane-3-carboxylate?

The crystal structure can be resolved using single-crystal X-ray diffraction (SC-XRD) with refinement via the SHELX software suite. SHELXL is widely employed for small-molecule refinement due to its robustness in handling high-resolution data and twinned crystals. Key steps include:

  • Growing high-quality single crystals using vapor diffusion or slow evaporation.
  • Collecting intensity data with a diffractometer.
  • Solving the phase problem via direct methods (SHELXS/SHELXD) and refining with SHELXL .
  • Validating the structure using metrics like R-factors and residual electron density maps.

Q. How can nuclear magnetic resonance (NMR) spectroscopy be utilized to confirm the molecular structure of this spirocyclic compound?

A combination of 1D (1^1H, 13^{13}C) and 2D NMR (COSY, HSQC, HMBC) is critical:

  • 1^1H NMR : Identify protons on the tert-butyl group (singlet at ~1.4 ppm) and spirocyclic NH/amide protons (6–8 ppm).
  • 13^{13}C NMR : Confirm carbonyl (170–180 ppm) and tert-butyl carbons (25–30 ppm for CH3_3, 80–85 ppm for quaternary C).
  • HMBC : Correlate carbonyl carbons with adjacent NH protons to verify the spirocyclic scaffold .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of this compound?

The ICReDD framework integrates quantum chemical calculations (e.g., DFT) and information science to predict viable reaction pathways:

  • Step 1 : Use density functional theory (DFT) to model intermediate energies and transition states.
  • Step 2 : Apply machine learning to prioritize reaction conditions (e.g., catalysts, solvents) based on historical data.
  • Step 3 : Validate predictions via small-scale experiments, creating a feedback loop to refine computational models .

Q. What statistical experimental design approaches are suitable for optimizing the yield of this compound in multi-step syntheses?

Factorial design (e.g., 2k^k designs) and orthogonal arrays are effective for multi-factor optimization:

  • Variables : Temperature, solvent polarity, catalyst loading, and reaction time.
  • Response Surface Methodology (RSM) : Model interactions between variables and predict optimal conditions.
  • Case Study : A 3-factor orthogonal design reduced trial numbers by 70% while identifying optimal reflux conditions (e.g., 80°C, DMF, 0.5 mol% catalyst) .

Q. How can reactor design principles improve the scalability of its synthesis?

Key considerations include:

  • Mixing Efficiency : Use Computational Fluid Dynamics (CFD) to simulate flow patterns in continuous stirred-tank reactors (CSTRs).
  • Heat Transfer : Optimize jacket cooling/heating to manage exothermic/endothermic steps.
  • Process Control : Implement real-time monitoring (e.g., in-situ FTIR) to track intermediate formation and adjust parameters dynamically .

Q. What advanced spectroscopic techniques resolve ambiguities in the stereochemistry of the spirocyclic core?

  • Vibrational Circular Dichroism (VCD) : Differentiates enantiomers by correlating IR spectra with chiral centers.
  • X-ray Photoelectron Spectroscopy (XPS) : Confirms oxidation states of nitrogen atoms in the diazaspiro system.
  • Solid-State NMR : Resolves dynamic disorder in crystalline phases .

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